1-((R)-3-Chloro-piperidin-1-yl)-ethanone

Description

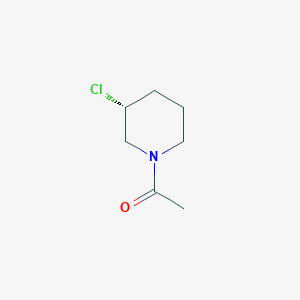

1-((R)-3-Chloro-piperidin-1-yl)-ethanone is a chiral piperidine derivative characterized by a chloro substituent at the 3-position of the piperidine ring and an ethanone group at the 1-position. Piperidine derivatives are widely explored in medicinal chemistry due to their structural versatility and ability to modulate enzyme activity, receptor binding, and pharmacokinetic properties.

Properties

IUPAC Name |

1-[(3R)-3-chloropiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c1-6(10)9-4-2-3-7(8)5-9/h7H,2-5H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIPHGAMSYNZIK-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@H](C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(®-3-Chloro-piperidin-1-yl)-ethanone typically involves the chlorination of piperidine followed by the introduction of an ethanone group. One common method involves the reaction of piperidine with thionyl chloride to introduce the chloro group, followed by the reaction with acetyl chloride to form the ethanone group. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 1-(®-3-Chloro-piperidin-1-yl)-ethanone may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions

1-(®-3-Chloro-piperidin-1-yl)-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(®-3-Chloro-piperidin-1-yl)-ethanone has found applications in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological receptors and enzymes.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(®-3-Chloro-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets. The chloro group and ethanone moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Piperidine-Based Ethanones

- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (Compounds 22–28) Synthesized via reaction of 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperidine, these compounds exhibit structural similarity but replace the 3-chloro group with tetrazole-aryl moieties. Their bioactivity remains uncharacterized in the evidence, though their synthesis highlights the adaptability of ethanone-piperidine scaffolds for diversification .

- 1-[1-(4-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(piperidin-1-yl)ethanone This analog features a 4-chlorophenyl-substituted pyrrole ring instead of a 3-chloro-piperidine. Such substitutions may enhance lipophilicity and target affinity, though specific activity data are unavailable .

Chloro-Substituted Derivatives

- (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) A pyridine-piperazine hybrid with a 4-chlorophenyl group, UDO inhibits the CYP51 enzyme in Trypanosoma cruzi with efficiency comparable to posaconazole. The chloro group likely contributes to target binding, suggesting that 3-chloro-piperidine in the target compound could similarly enhance parasiticidal activity .

- 1-(2-Hydroxy-4-morpholin-4-yl-phenyl)-ethanone This DNA-PK inhibitor demonstrates that chloro or morpholine substituents on aromatic ethanones can synergize with DNA-damaging agents in cancer therapy. The absence of a piperidine ring here underscores the importance of heterocycle choice in modulating specificity .

Spectroscopic and Structural Analysis

- Characterization: IR, <sup>1</sup>H/<sup>13</sup>C NMR, and LC-MS are standard for confirming ethanone and piperidine motifs . X-ray crystallography (via SHELX or WinGX) could resolve the R-configuration and ring puckering, which impacts bioactivity .

- Key Differences: Unlike 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone (α-glucosidase inhibitor, IC50 = 0.28 μM), the target compound’s piperidine ring may favor interactions with hydrophobic enzyme pockets .

Biological Activity

1-((R)-3-Chloro-piperidin-1-yl)-ethanone is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential applications in medicinal chemistry.

Synthesis of 1-((R)-3-Chloro-piperidin-1-yl)-ethanone

The synthesis of 1-((R)-3-Chloro-piperidin-1-yl)-ethanone typically involves the reaction of chloroacetyl chloride with piperidine derivatives under controlled conditions. Various studies have explored modifications to enhance yield and purity, often utilizing techniques such as NMR and mass spectrometry for characterization.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperidine, including 1-((R)-3-Chloro-piperidin-1-yl)-ethanone, exhibit significant antimicrobial properties. For instance, a series of piperidine derivatives were tested against various bacterial strains, showing minimum inhibitory concentrations (MIC) ranging from 6.25 to 200 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 25 | 6.25 | E. coli |

| 27 | 12.5 | Klebsiella pneumoniae |

| 28 | 25 | Vibrio cholerae |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that certain piperidine derivatives could inhibit cancer cell proliferation, particularly in human breast cancer cells, with IC50 values comparable to established chemotherapeutic agents .

Table 2: Anticancer Activity of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5e | MCF-7 | 18 |

| Olaparib | MCF-7 | 57.3 |

The biological activity of 1-((R)-3-Chloro-piperidin-1-yl)-ethanone is believed to be mediated through various mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that piperidine derivatives can inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, thereby enhancing apoptosis in cancer cells .

- Antimicrobial Mechanisms : The antimicrobial effects may arise from the disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.

Case Studies

Several case studies have highlighted the efficacy of piperidine derivatives in clinical settings:

- A study demonstrated that a derivative similar to 1-((R)-3-Chloro-piperidin-1-yl)-ethanone showed potent antibacterial activity against resistant strains of bacteria, suggesting its potential as a lead compound for drug development .

- Another investigation into its anticancer properties revealed that compounds with similar structural features could significantly reduce tumor growth in animal models, indicating promising therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.